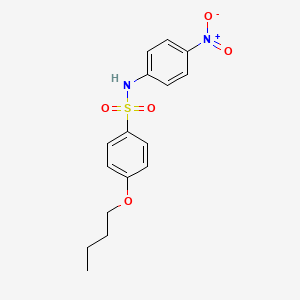![molecular formula C12H12Cl2N2O3S B3995629 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene](/img/structure/B3995629.png)
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene
Overview
Description
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene is an organic compound with a complex structure, featuring a benzene ring substituted with a sulfonyl group attached to a 3,5-dimethylpyrazolyl moiety, and additional chlorine and methoxy substituents
Mechanism of Action
Target of Action
Similar compounds have been found to be effective in the treatment of estrogen-dependent breast cancer . This suggests that the compound might interact with estrogen receptors or other related targets in the human body.
Mode of Action
It’s known that many similar compounds work by binding to their target proteins and modulating their activity . This can lead to changes in cellular signaling pathways and ultimately affect the behavior of cells.
Biochemical Pathways
For instance, it might induce cell cycle arrest and apoptosis in cancer cells .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . This suggests that the compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene typically involves multiple steps. One common approach is the formation of the pyrazole ring through cyclization reactions. For instance, a [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles under mild conditions . The sulfonylation of the pyrazole ring can be achieved using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products:
Oxidation: Formation of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dihydroxy-4-methoxybenzene.
Reduction: Formation of 1-[(3,5-Dimethylpyrazolyl)sulfanyl]-2,5-dichloro-4-methoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
- 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene
- 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichlorobenzene
- 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-methoxybenzene
Uniqueness: 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-7-4-8(2)16(15-7)20(17,18)12-6-9(13)11(19-3)5-10(12)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRABSOFLOWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3995555.png)
![N-[2-(4-methylphenyl)sulfanylethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B3995564.png)
![N-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B3995571.png)

![1-(2-fluorobenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B3995577.png)

![1-[2-(AZEPAN-1-YL)-5-NITROBENZENESULFONYL]-NN-DIETHYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B3995596.png)
![7-[(2,6-Dimethylmorpholin-4-yl)methyl]-5-nitroquinolin-8-ol](/img/structure/B3995606.png)
![2'-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]biphenyl-3-carboxamide](/img/structure/B3995613.png)
![6-bromo-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B3995615.png)
![3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3995620.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B3995638.png)
